

storage and handling of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265

[Get Quote](#)

An In-depth Technical Guide to the Storage and Handling of **4-(Dibromomethyl)-3-methoxybenzonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the safe storage, handling, and utilization of **4-(Dibromomethyl)-3-methoxybenzonitrile** (CAS No. 914106-35-7), a versatile yet hazardous intermediate crucial to advancements in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} As a Senior Application Scientist, my objective is to blend rigorous scientific principles with practical, field-tested protocols to ensure both experimental success and, paramountly, laboratory safety. The reactivity endowed by its dibromomethyl and benzonitrile functionalities necessitates a thorough understanding of its properties and a meticulous approach to its management.^[1]

Core Chemical Profile and Properties

4-(Dibromomethyl)-3-methoxybenzonitrile is a multi-functionalized aromatic compound. The interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the reactive dibromomethyl handle makes it a valuable building block in complex organic synthesis.^[1] However, these same features dictate its hazard profile. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
CAS Number	914106-35-7	[3]
Molecular Formula	C ₉ H ₇ Br ₂ NO	[1][3]
Molecular Weight	304.97 g/mol	[1][3]
Appearance	White to off-white solid	[2][4]
Storage Temperature	2-8°C under inert atmosphere	[4][5]
Synonyms	3-methoxy-4-dibromomethylbenzonitrile	[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with **4-(Dibromomethyl)-3-methoxybenzonitrile** stem from its corrosive nature and toxicity upon ingestion. Commercial suppliers consistently use GHS pictograms for corrosion and acute toxicity, underscoring the need for stringent safety measures.[4]

GHS Hazard Information:

- Signal Word: Danger[4]
- Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H314: Causes severe skin burns and eye damage.[4]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

- P310: Immediately call a POISON CENTER or doctor/physician.[4]

A self-validating system of protection involves a multi-layered PPE approach, detailed below.

PPE Category	Specification	Rationale
Hand Protection	Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.[6]	Prevents skin contact with the corrosive solid. Brominated organic compounds can be aggressive towards certain materials.
Eye Protection	Chemical splash goggles or a face shield.[7][8]	Protects against dust particles and potential splashes during dissolution, preventing severe eye damage.
Body Protection	Flame-retardant lab coat.	Protects against spills and contamination of personal clothing.
Respiratory Protection	Use only in a certified chemical fume hood.[6][9]	Prevents inhalation of fine particles, which can cause respiratory irritation.[7]

Safe Handling Workflow

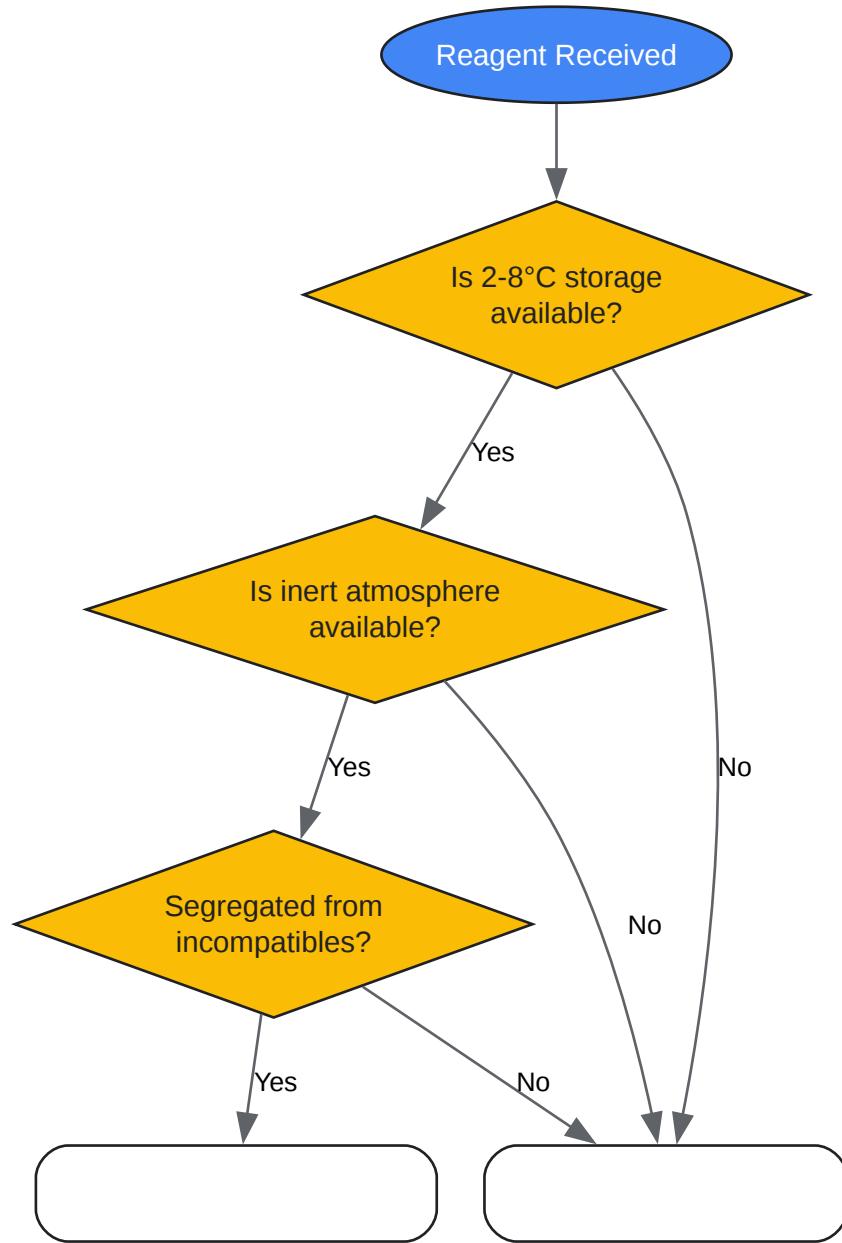
The following diagram outlines the critical decision points and actions for safely handling this reagent from receipt to disposal.

Caption: A logical workflow for the safe handling of **4-(Dibromomethyl)-3-methoxybenzonitrile**.

Long-Term Storage and Incompatibility

Proper storage is the most critical passive safety control. The stability of **4-(Dibromomethyl)-3-methoxybenzonitrile** is contingent on temperature, atmosphere, and segregation from incompatible chemicals.

Storage Protocol:


- Temperature: Store containers in a refrigerator at 2-8°C.[5][10] This compound is often shipped in cold packs to maintain stability during transit.[11]
- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This mitigates degradation from atmospheric moisture and oxygen.
- Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[9]
- Location: Store in a designated area for reactive and toxic chemicals, away from heat sources and direct sunlight.[9]

Chemical Incompatibilities

The reactivity of the dibromomethyl group makes this compound incompatible with a range of common laboratory reagents. Violent or hazardous reactions can occur.

Incompatible Class	Example(s)	Rationale for Incompatibility
Strong Bases	NaOH, KOH, t-BuOK	Can promote elimination reactions or hydrolysis of the nitrile and dibromomethyl groups.[7]
Nucleophiles	Amines, Alcohols	The dibromomethyl group is susceptible to nucleophilic substitution, which can be highly exothermic.[1][7]
Strong Oxidizing Agents	H ₂ O ₂ , KMnO ₄	Can lead to uncontrolled oxidation of the aromatic system or side chains.[8]
Certain Metals	Aluminum, Magnesium	Brominated compounds can react vigorously with reactive metals.[9]

Storage Decision Logic

[Click to download full resolution via product page](#)

Caption: Decision tree for compliant storage of the reagent upon receipt.

Experimental Protocol: Nucleophilic Substitution

To illustrate the practical application of these handling principles, the following is a representative protocol for a nucleophilic substitution reaction using sodium azide, a common

nucleophile. This protocol is a self-validating system, incorporating safety checks at each stage.

Objective: Synthesize 4-(Diazidomethyl)-3-methoxybenzonitrile as a hypothetical downstream intermediate.

Materials:

- **4-(Dibromomethyl)-3-methoxybenzonitrile**
- Sodium Azide (NaN_3) - ACUTELY TOXIC
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous

Protocol Steps:

- Preparation (in fume hood):
 - Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
 - Ensure an ice-water bath is ready for temperature control.
 - Have a separate flask containing a 10% sodium hypochlorite (bleach) solution ready for quenching any residual azide.
- Reagent Addition:
 - In the fume hood, weigh 305 mg (1.0 mmol) of **4-(Dibromomethyl)-3-methoxybenzonitrile** and add it to the reaction flask.
 - Add 5 mL of anhydrous DMF to dissolve the solid.

- Carefully weigh 143 mg (2.2 mmol) of sodium azide and add it to the flask in portions.
CAUTION: Sodium azide is highly toxic. Handle with extreme care.
- Cool the flask to 0°C using the ice bath.
- Reaction:
 - Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of deionized water.
 - Extract the aqueous layer three times with 15 mL of ethyl acetate.
 - Combine the organic layers and wash them twice with 10 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product via column chromatography.
- Waste Disposal:
 - All aqueous layers and any materials contaminated with sodium azide must be quenched with the bleach solution before being disposed of in the appropriate hazardous waste container.
 - The halogenated organic waste (solvents, column silica) should be collected in a designated halogenated waste container.[\[9\]](#)

Spill Management and Decontamination

Accidents, though preventable, require a prepared response.

- Minor Spill (Solid):
 - Alert personnel in the immediate area.
 - Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8][12]
 - Sweep the material into a designated hazardous waste container.
 - Decontaminate the area with a suitable solvent and then soap and water.
- Spill in Solution:
 - Absorb the spill with an inert absorbent material.
 - Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[6]
 - Decontaminate the surface as described above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 2. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]
- 3. 4-(Dibromomethyl)-3-methoxybenzonitrile | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [chemicalbook.com]
- 5. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [amp.chemicalbook.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 914106-35-7|4-(Dibromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- To cite this document: BenchChem. [storage and handling of 4-(Dibromomethyl)-3-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357265#storage-and-handling-of-4-dibromomethyl-3-methoxybenzonitrile\]](https://www.benchchem.com/product/b1357265#storage-and-handling-of-4-dibromomethyl-3-methoxybenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com